![molecular formula C15H12O6 B8016323 Dihydrokaempferol CAS No. 5150-32-3](/img/structure/B8016323.png)
Dihydrokaempferol
Overview
Description
aromadendrin is a natural product found in Ventilago, Euterpe oleracea, and other organisms with data available.
Biological Activity
Dihydrokaempferol (DHK), a flavonoid predominantly found in various plants, has garnered significant attention for its diverse biological activities. This article explores the biological activity of DHK, focusing on its effects on apoptosis, inflammation, and oxidative stress, supported by experimental data and case studies.
1. Overview of this compound
DHK is a flavonoid derived from kaempferol and is known for its antioxidant properties. It is primarily extracted from sources such as citrus fruits and certain flowers like zinnia. The compound has been studied for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
2. Apoptotic Effects
A study conducted on DHK isolated from Bauhinia championii demonstrated its pro-apoptotic effects in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs). The findings indicated that DHK treatment led to:
- Increased Expression of Pro-apoptotic Proteins : Enhanced levels of Bax and Bad were observed.
- Decreased Expression of Anti-apoptotic Proteins : Inhibition of Bcl-2 and Bcl-xL was noted.
- Caspase Activation : Cleavage of caspase-3, caspase-9, and PARP was significantly increased, indicating activation of the apoptotic pathway.
The study utilized flow cytometry to quantify apoptotic cells and MTS assays to assess cell viability at varying concentrations (0.3 to 300 μM) over 48 hours, confirming the compound's effectiveness in promoting apoptosis in RA-FLSs .
3. Anti-inflammatory Properties
DHK has also been shown to mitigate inflammation, particularly in conditions induced by lipopolysaccharides (LPS). A study focusing on WI-38 human fibroblast cells revealed that:
- Reduction of Inflammatory Biomarkers : DHK treatment significantly lowered levels of pro-inflammatory cytokines.
- Oxidative Stress Mitigation : The compound counteracted LPS-induced production of reactive oxygen species (ROS).
- Inhibition of Apoptosis : DHK reduced apoptosis rates in WI-38 cells exposed to LPS, with flow cytometry results showing a decrease from 32.98% apoptosis without treatment to as low as 14.86% with DHK treatment .
The underlying mechanism involved the modulation of the SIRT1/NF-κB pathway, highlighting DHK's potential role in managing inflammatory diseases such as infantile pneumonia .
4. Antioxidant Activity
DHK exhibits considerable antioxidant capacity , which is crucial for combating oxidative stress-related diseases. Research indicates that:
- ORAC Assays : The antioxidant activity of DHK was assessed using the Oxygen Radical Absorbance Capacity (ORAC) method, demonstrating significant free radical scavenging ability.
- Synergistic Effects : When combined with other antioxidants like ascorbic acid, DHK showed enhanced protective effects against oxidative damage .
5. Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
6. Case Studies and Implications
Recent studies have highlighted the potential therapeutic applications of DHK in clinical settings:
- Rheumatoid Arthritis : The pro-apoptotic effects suggest that DHK could be beneficial in treating RA by targeting synoviocyte proliferation.
- Inflammatory Diseases : Its ability to reduce inflammation and oxidative stress positions DHK as a candidate for managing conditions like pneumonia and other inflammatory disorders.
Scientific Research Applications
Anti-Inflammatory Properties
DHK has demonstrated notable anti-inflammatory effects, particularly in conditions like pneumonia and rheumatoid arthritis.
- Infantile Pneumonia : A study showed that DHK alleviated inflammation in WI-38 human fibroblast cells treated with lipopolysaccharide (LPS). It modulated the expression of inflammatory markers such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α), indicating its potential as a therapeutic agent for infantile pneumonia through the SIRT1/NF-κB pathway .
- Rheumatoid Arthritis : DHK isolated from Bauhinia championii was found to promote apoptosis in rheumatoid arthritis fibroblast-like synoviocytes by regulating the expression of pro-apoptotic and anti-apoptotic proteins, suggesting its role in managing rheumatoid arthritis .
Antioxidant Activity
DHK exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Severe Acute Pancreatitis : Research indicated that DHK improved pancreatic injury induced by caerulein and LPS by regulating the Keap1/Nrf2 pathway. This regulation helps mitigate oxidative stress, showcasing DHK's protective effects against severe acute pancreatitis .
Cancer Therapeutics
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells.
- Cell Viability Studies : In vitro studies have indicated that DHK affects cell viability in various cancer cell lines, promoting apoptosis through mechanisms involving caspases and Bcl-2 family proteins .
Neuroprotective Effects
Emerging studies suggest that DHK may have neuroprotective properties.
Quantification and Analysis Methods
Accurate quantification of DHK is essential for research and application.
- Analytical Techniques : A sensitive method using capillary electrophoresis has been developed for the separation and quantification of DHK, providing reliable data for further studies on its biological activities .
Data Tables
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADQINQHPQKXNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274279 | |
Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724434-08-6 | |
Record name | 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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